molecular formula C19H26BrN3O3 B14950163 1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester

1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester

Cat. No.: B14950163
M. Wt: 424.3 g/mol
InChI Key: GLVKFPUFWVMVQL-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a piperazine moiety, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester typically involves multiple steps. One common method starts with the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-3-carboxylic acid, 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine moiety, in particular, distinguishes it from other indole derivatives and enhances its potential for various applications .

Properties

Molecular Formula

C19H26BrN3O3

Molecular Weight

424.3 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-1-methyl-2-[(4-methylpiperazin-1-yl)methyl]indole-3-carboxylate

InChI

InChI=1S/C19H26BrN3O3/c1-5-26-19(24)18-13-10-17(25-4)14(20)11-15(13)22(3)16(18)12-23-8-6-21(2)7-9-23/h10-11H,5-9,12H2,1-4H3

InChI Key

GLVKFPUFWVMVQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCN(CC3)C

Origin of Product

United States

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